Nifedipine Monoamide

Übersicht

Beschreibung

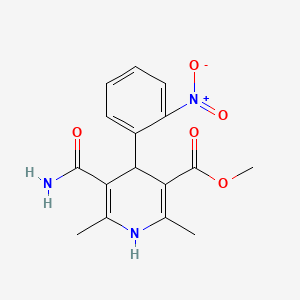

Nifedipine Monoamide is a derivative of Nifedipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . This compound, with the molecular formula C16H17N3O5, is characterized by its unique structure which includes a monoamide group, distinguishing it from its parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nifedipine Monoamide can be synthesized through various methods. One common approach involves the reaction of Nifedipine with ammonia or an amine under controlled conditions to introduce the monoamide group. The reaction typically requires a solvent such as methanol or dichloromethane and may be facilitated by the use of catalysts or ultrasonic energy .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Nifedipine Monoamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrophenylpyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Nifedipine is widely used to treat hypertension. It can be administered as monotherapy or in combination with other antihypertensive agents such as ACE inhibitors or diuretics. Studies indicate that nifedipine effectively lowers blood pressure and improves patient outcomes when used appropriately .

Angina Pectoris

Nifedipine is indicated for both chronic stable angina and vasospastic angina. Clinical trials have shown that it can reduce the frequency of angina attacks and improve exercise tolerance . Its vasodilatory effects help alleviate chest pain associated with angina by enhancing blood flow to the myocardium.

Raynaud's Phenomenon

Nifedipine has also been utilized in treating Raynaud's phenomenon, where it helps reduce the frequency and severity of attacks by promoting vasodilation in peripheral vessels . A meta-analysis demonstrated that low doses of nifedipine resulted in a significant decrease in attack severity .

Tocolysis

As a tocolytic agent, nifedipine is used to delay premature labor. Research indicates that it is effective compared to placebo and may have advantages over other tocolytics like beta-agonists .

Other Applications

Nifedipine has shown efficacy in treating high-altitude pulmonary edema, anal fissures (when applied topically), and painful esophageal spasms . Its versatility in clinical applications highlights its importance in various therapeutic areas.

Case Studies

Several case studies illustrate the practical applications of nifedipine monoamide:

-

Case Study 1: Hypertension Control

In a clinical scenario involving a patient with resistant hypertension undergoing hemodialysis, nifedipine was administered as part of a multi-drug regimen. Despite initial challenges controlling blood pressure, the addition of nifedipine helped stabilize readings after optimizing other medications . -

Case Study 2: Tocolytic Use

A pregnant patient at risk for preterm labor was treated with nifedipine as a tocolytic agent. The treatment successfully delayed labor for several days, allowing for further fetal development before delivery was necessary .

Comparative Efficacy

The following table summarizes the comparative efficacy of nifedipine against other treatments for hypertension and angina:

| Treatment Type | Condition | Efficacy | Notes |

|---|---|---|---|

| Nifedipine | Hypertension | Effective | Often combined with other agents |

| Nifedipine | Chronic Stable Angina | Reduces frequency of attacks | Improves exercise tolerance |

| Beta-agonists | Tocolysis | Moderate efficacy | Nifedipine may have fewer side effects |

| Topical Nitrates | Anal Fissures | Comparable effectiveness | Nifedipine offers similar benefits |

Wirkmechanismus

Nifedipine Monoamide exerts its effects by blocking voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to a decrease in blood pressure and an increase in oxygen supply to the heart, alleviating symptoms of angina .

Vergleich Mit ähnlichen Verbindungen

Nifedipine: The parent compound, primarily used for hypertension and angina.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Nicardipine: Similar to Nifedipine but with different pharmacokinetic properties.

Uniqueness: Nifedipine Monoamide is unique due to its monoamide group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its absorption, distribution, metabolism, and excretion compared to its parent compound and other similar drugs .

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into the development of new therapeutic agents and drug delivery systems.

Biologische Aktivität

Nifedipine monoamide, a derivative of the well-known calcium channel blocker nifedipine, exhibits various biological activities that are significant in clinical and pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Nifedipine is primarily recognized for its role as a dihydropyridine calcium channel blocker, used to manage conditions such as hypertension and angina. The monoamide form retains the core pharmacological properties while potentially enhancing specific biological activities.

This compound acts primarily by inhibiting L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial in its application for treating hypertension and angina pectoris. Additionally, it may exhibit activity against other voltage-dependent calcium channels, contributing to its therapeutic effects in various conditions .

Biological Activities

-

Vasodilatory Effects :

- This compound induces vasodilation by blocking calcium influx into vascular smooth muscle cells.

- This effect is beneficial in managing hypertension and improving blood flow in conditions like Raynaud's phenomenon.

- Antinociceptive Properties :

- Tocolytic Activity :

- Neuroprotective Effects :

Case Studies

- Hypertension Management : A study involving elderly hypertensive patients demonstrated that short-acting nifedipine effectively lowered blood pressure but raised concerns regarding stroke risk, emphasizing the need for careful patient selection .

- Pain Management : In a controlled trial, nifedipine's antinociceptive effects were assessed through various pain models in rodents, revealing significant reductions in pain response compared to controls .

Comparative Efficacy

| Condition | Treatment | Outcome |

|---|---|---|

| Hypertension | Nifedipine vs. Placebo | Significant BP reduction; stroke risk noted |

| Premature Labor | Nifedipine | Effective tocolysis; prolongs pregnancy |

| Pain Management | Nifedipine | Significant reduction in pain responses |

Pharmacokinetics

This compound shares similar pharmacokinetic properties with nifedipine:

- Bioavailability : Approximately 45-56%

- Protein Binding : 92-98%

- Metabolism : Primarily hepatic

- Half-life : About 2 hours

- Excretion : Mainly via kidneys (over 50%) and bile duct .

Side Effects and Safety Profile

Common side effects include dizziness, headache, and peripheral edema. Serious adverse effects may involve hypotension and tachycardia. The safety profile of nifedipine is generally favorable; however, monitoring is essential during treatment due to potential cardiovascular risks associated with rapid blood pressure changes .

Eigenschaften

IUPAC Name |

methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOVLISSVULHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114709-68-1 | |

| Record name | Nifedipine monoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFEDIPINE MONOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.